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Compound of Interest

Compound Name: Alisamycin

Cat. No.: B15564116 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

structural confirmation of the manumycin-class antibiotic, Alisamycin, with a comparative

overview of the related compound, Asukamycin.

Alisamycin is a member of the manumycin group of antibiotics, a class of natural products

known for their antibacterial, antifungal, and in some cases, antitumor activities.[1] Produced by

Streptomyces actuosus, Alisamycin's structure has been elucidated through a combination of

sophisticated spectroscopic techniques.[2] This guide provides a comprehensive overview of

the experimental data and methodologies that have been pivotal in confirming its molecular

structure, alongside a structural comparison with the related compound, Asukamycin.

The Confirmed Structure of Alisamycin
The chemical structure of Alisamycin was determined to have the molecular formula

C29H32N2O7.[2] Its architecture is characterized by a central epoxy-cyclohexenone ring

system linked to two distinct side chains: a dienic upper side chain and a triene moiety in the

lower side chain. This structural arrangement is a hallmark of the manumycin class of

antibiotics.
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The structural elucidation of Alisamycin was heavily reliant on mass spectrometry and nuclear

magnetic resonance (NMR) spectroscopy. High-resolution Fast Atom Bombardment Mass

Spectrometry (FAB-MS) was crucial in determining the elemental composition, while a suite of

NMR experiments established the connectivity and stereochemistry of the molecule.[2]

Property Value

Molecular Formula C29H32N2O7

Mass Spectrometry
(M+H)+ ion at m/z 521.2276 (High-Resolution

FAB-MS)

1H NMR (400 MHz, CDCl3)

Key signals include exchangeable singlets at δ

13.52 (enolic OH), 7.58 and 7.54 (amide NH),

and 3.25 (hydroxyl OH). A complex series of

multiplets for the aliphatic and olefinic protons of

the side chains and the central ring structure

were also observed.

13C NMR (67.5 MHz, CDCl3)

Key signals include carbonyl carbons at δ

188.63 (C-1), 165.16 (C-1'), and 174.15 (C-3").

A total of 29 carbon resonances were identified

and assigned.

Experimental Protocols
The confirmation of Alisamycin's structure was achieved through the following key

experimental methodologies:

1. High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS):

Objective: To determine the precise molecular weight and elemental composition of

Alisamycin.

Methodology: A sample of purified Alisamycin was dissolved in a suitable matrix (e.g., m-

nitrobenzyl alcohol) and bombarded with a high-energy beam of xenon atoms. The resulting

ions were analyzed by a high-resolution mass spectrometer to measure the mass-to-charge
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ratio (m/z) with high accuracy. The observed (M+H)+ ion at 521.2276 allowed for the

unambiguous determination of the molecular formula C29H32N2O7.[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms within

the molecule.

Methodology: A sample of Alisamycin was dissolved in deuterated chloroform (CDCl3) and

analyzed using a 400 MHz NMR spectrometer. A series of one-dimensional (1D) and two-

dimensional (2D) NMR experiments were performed:

1H NMR: Provided information on the chemical environment and coupling interactions of

the protons.

13C NMR and DEPT-135: Identified the number and types of carbon atoms (CH3, CH2,

CH, and quaternary carbons).[2]

COSY (Correlation Spectroscopy): Established proton-proton coupling networks, revealing

the spin systems of the two side chains and the epoxy-cyclohexenone core.[2]

HMQC (Heteronuclear Multiple Quantum Coherence): Correlated directly bonded proton

and carbon atoms, aiding in the assignment of the carbon skeleton.[2]

HMBC (Heteronuclear Multiple Bond Correlation): Revealed long-range (2-3 bond)

correlations between protons and carbons, which was critical for connecting the different

structural fragments, such as linking the side chains to the central ring via the amide

groups.[2]

NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information on the spatial

proximity of protons, which helped to establish the relative stereochemistry of the

molecule.[2]

Comparative Analysis: Alisamycin vs. Asukamycin
Asukamycin is another well-characterized member of the manumycin family of antibiotics,

produced by Streptomyces nodosus subsp. asukaensis.[3] It shares a similar structural
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backbone with Alisamycin but differs in the nature of its upper side chain.

Structure of Asukamycin: Asukamycin possesses the same central epoxy-cyclohexenone core

and the lower triene side chain terminating in a five-membered ring as Alisamycin. However,

the upper side chain of Asukamycin is a cyclohexyl-hepta-2,4,6-trienamide moiety, whereas

Alisamycin has a dienic upper side chain.[3]

Structural Comparison:

Feature Alisamycin Asukamycin

Core Structure Epoxy-cyclohexenone Epoxy-cyclohexenone

Lower Side Chain
Conjugated triene with a

cyclopentenone unit

Conjugated triene with a

cyclopentenone unit

Upper Side Chain Dienic acyl group
Cyclohexyl-hepta-2,4,6-trienoyl

group

Molecular Formula C29H32N2O7 C31H34N2O7

This structural variation in the upper side chain is a common feature among the manumycin-

class antibiotics and is believed to contribute to their differing biological activities.

Experimental Workflow for Structure Confirmation
The logical flow of experiments used to determine the structure of Alisamycin is depicted in

the following diagram.
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Caption: Experimental workflow for the structural elucidation of Alisamycin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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